
2,5-Bis(4-Bromophenyl)-p-xylene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-Bis(4-Bromophenyl)-p-xylene is a chemical compound with the empirical formula C20H16Br2 . It is a solid substance and its molecular weight is 416.15 . The compound is also known by the name 1,4-bis(4-bromophenyl)-2,5-dimethylbenzene .
Molecular Structure Analysis
The molecular structure of 2,5-Bis(4-Bromophenyl)-p-xylene consists of a central xylene group substituted with two 4-bromophenyl groups . The exact mass of the molecule is 413.96200 .Aplicaciones Científicas De Investigación
1. Optoelectronic Processes in Covalent Organic Frameworks
- Application Summary : “2,5-Bis(4-Bromophenyl)-p-xylene” is used as a building block in the synthesis of covalent organic frameworks (COFs). These COFs have potential applications in optoelectronic devices such as sensors, photocatalysts, supercapacitors, battery materials, solar-harvesting devices, and light-emitting diodes .
- Methods of Application : The synthesis of COFs involves the use of diverse linkage chemistries. A large number of building blocks that can act as light-harvesters, semiconductors, ligands, binding sites, or redox centers have recently been integrated into the scaffolds of COFs .
- Results or Outcomes : The unique combination of reticular chemistry with the molecular control of intrinsic properties paves the way towards the design of new semiconducting materials for optoelectronic applications .
2. Material Building Blocks
- Application Summary : “2,5-Bis(4-Bromophenyl)-p-xylene” is used as a building block for multi-substituted acenes .
- Methods of Application : The specific methods of application are not detailed in the source, but it involves the use of “2,5-Bis(4-Bromophenyl)-p-xylene” as a building block in the synthesis of multi-substituted acenes .
- Results or Outcomes : The outcomes of this application are not detailed in the source .
3. Synthesis of Thiazole Derivatives
- Application Summary : “2,5-Bis(4-Bromophenyl)-p-xylene” is used in the synthesis of thiazole derivatives, which have diverse biological activities .
- Methods of Application : The specific methods of application are not detailed in the source, but it involves the use of “2,5-Bis(4-Bromophenyl)-p-xylene” in the synthesis of thiazole derivatives .
- Results or Outcomes : Thiazole derivatives have been found to have several biological activities such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules with lesser side effects .
4. Synthesis of Porous Organic-Inorganic Polymers
- Application Summary : “2,5-Bis(4-Bromophenyl)-p-xylene” is used in the synthesis of porous organic-inorganic polymers (POIPs) .
- Methods of Application : The synthesis of POIPs involves Heck couplings of octavinylsilsesquioxane (OVS) with "2,5-Bis(4-Bromophenyl)-p-xylene" .
- Results or Outcomes : The outcomes of this application are not detailed in the source .
5. Synthesis of Hybrid Microporous Polymers
- Application Summary : “2,5-Bis(4-Bromophenyl)-p-xylene” is used in the synthesis of hybrid microporous polymers through Heck couplings of octavinylsilsesquioxane (OVS) with 2,5-bis(4-bromophenyl)-1,3,4-oxadiazole (OXD-Br2), tetrabromothiophene (Th-Br4), and 2,5-bis(4-bromophenyl)-3,4-diphenylthiophene (TPTh-Br2), obtaining the porous organic–inorganic polymers (POIPs) .
- Methods of Application : The synthesis of POIPs involves Heck couplings of octavinylsilsesquioxane (OVS) with "2,5-Bis(4-Bromophenyl)-p-xylene" .
- Results or Outcomes : The outcomes of this application are not detailed in the source .
6. Synthesis of Boron Ketoiminate-Based Conjugated Polymers
- Application Summary : “2,5-Bis(4-Bromophenyl)-p-xylene” is used in the synthesis of boron ketoiminate-based conjugated polymers through the Sonogashira coupling reaction .
- Methods of Application : The synthesis of these polymers involves the Sonogashira coupling reaction .
- Results or Outcomes : The outcomes of this application are not detailed in the source .
Safety And Hazards
2,5-Bis(4-Bromophenyl)-p-xylene is harmful by inhalation, in contact with skin, and if swallowed . In case of skin contact, it is recommended to wash the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . In case of eye contact, it is recommended to wash the eyes with copious amounts of water for at least 15 minutes . In case of inhalation, it is recommended to remove to fresh air . In case of ingestion, it is recommended to wash out the mouth with copious amounts of water for at least 15 minutes .
Propiedades
IUPAC Name |
1,4-bis(4-bromophenyl)-2,5-dimethylbenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16Br2/c1-13-11-20(16-5-9-18(22)10-6-16)14(2)12-19(13)15-3-7-17(21)8-4-15/h3-12H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLTBZPUNQPKBQY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C2=CC=C(C=C2)Br)C)C3=CC=C(C=C3)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16Br2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20479173 |
Source


|
| Record name | 2,5-Bis(4-Bromophenyl)-p-xylene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20479173 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
416.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Bis(4-Bromophenyl)-p-xylene | |
CAS RN |
853234-55-6 |
Source


|
| Record name | 2,5-Bis(4-Bromophenyl)-p-xylene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20479173 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1H-Pyrrolo[3,2-b]pyridin-5-yl)methanamine](/img/structure/B1280777.png)
![N-[3-(4-Aminophenoxy)phenyl]-N,N-dimethylamine](/img/structure/B1280778.png)
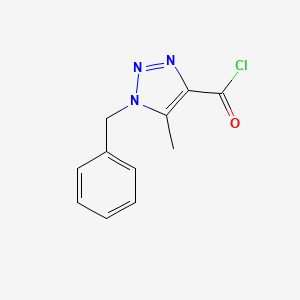
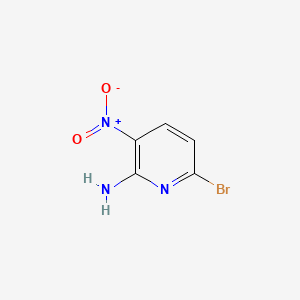
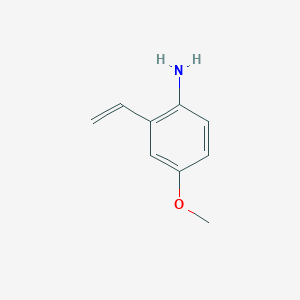
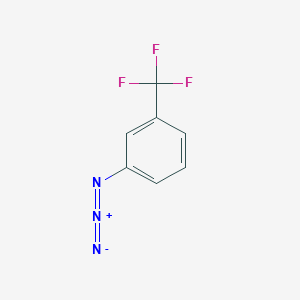
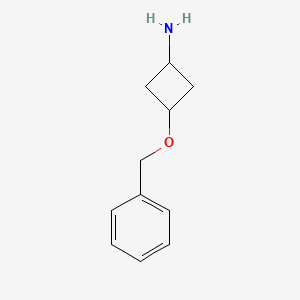
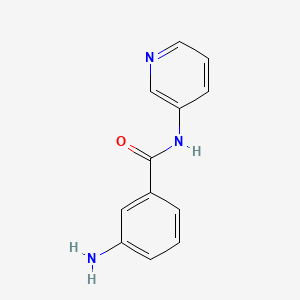
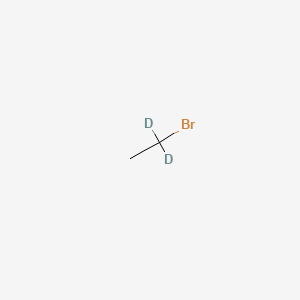
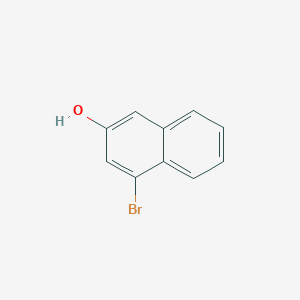
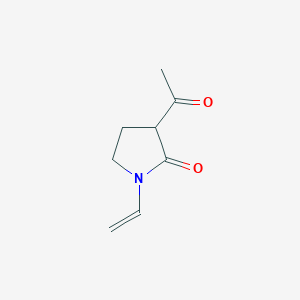
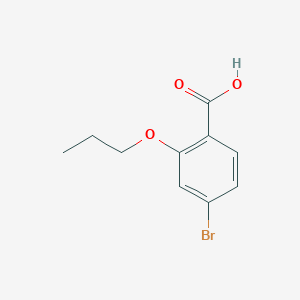
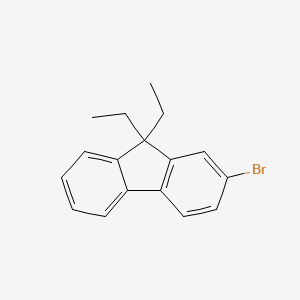
![5-Fluoro-2,3-dihydrobenzo[d]isothiazole 1,1-dioxide](/img/structure/B1280812.png)